(2R)-3,3-dimethylbutane-1,2-diol
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Overview
Description
(2R)-3,3-dimethylbutane-1,2-diol is an organic compound with the molecular formula C6H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-dimethylbutane-1,2-diol can be achieved through several methods. One common approach involves the reduction of 3,3-dimethyl-2-butanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3,3-dimethyl-2-butanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2R)-3,3-dimethylbutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Thionyl chloride in the presence of pyridine at low temperatures.
Major Products Formed
Oxidation: 3,3-dimethyl-2-butanone or 3,3-dimethylbutanoic acid.
Reduction: 3,3-dimethylbutane.
Substitution: 3,3-dimethylbutane-1,2-dichloride or 3,3-dimethylbutane-1,2-dibromide
Scientific Research Applications
(2R)-3,3-dimethylbutane-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2R)-3,3-dimethylbutane-1,2-diol exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
(2S)-3,3-dimethylbutane-1,2-diol: The enantiomer of (2R)-3,3-dimethylbutane-1,2-diol, having similar chemical properties but different biological activities.
3,3-dimethyl-2-butanol: A structural isomer with different reactivity and applications.
2,3-butanediol: A related diol with different stereochemistry and uses.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct reactivity and interaction with biological systems compared to its enantiomer and other similar compounds .
Properties
IUPAC Name |
(2R)-3,3-dimethylbutane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,3)5(8)4-7/h5,7-8H,4H2,1-3H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHAOWGRHCPODY-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31612-63-2 |
Source
|
Record name | (2R)-3,3-dimethylbutane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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